7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[1,2-a]pyrimidine core with a methyl group at position 7 and a nitrophenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One common method involves the condensation of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with aromatic aldehydes and other reagents under mild reaction conditions . This method is efficient and can be executed on a gram scale, highlighting its broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to be operationally simple and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions and microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . The pathways involved include inhibition of protein kinases and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: A closely related compound with similar biological activities.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with antibacterial properties.
7-Methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: A compound with potential therapeutic applications.
Uniqueness
7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-methyl-2-(3-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O3/c1-9-5-13-15-12(7-14(18)16(13)8-9)10-3-2-4-11(6-10)17(19)20/h2-4,6-7,9H,5,8H2,1H3 |
InChI Key |
SFIXJCFAORYBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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